molecular formula C14H18Cl3N3O B3514285 2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B3514285
M. Wt: 350.7 g/mol
InChI Key: YSXMFZZOINHFGY-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a chemical compound with a complex structure that includes a trichloroacetamide group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-(4-ethylpiperazin-1-yl)aniline. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated by-products, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is unique due to its specific structural features, such as the trichloroacetamide group and the ethyl-substituted piperazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3N3O/c1-2-19-7-9-20(10-8-19)12-5-3-11(4-6-12)18-13(21)14(15,16)17/h3-6H,2,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMFZZOINHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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